Target Binding Affinity: CHL2310 Demonstrates Nanomolar Potency for CYP46A1
CHL2310 exhibits significantly higher binding affinity for CYP46A1 compared to the widely studied clinical candidate soticlestat (TAK-935). The half-maximal inhibitory concentration (IC50) for CHL2310 is 0.11 nM [1], while soticlestat is reported to have an IC50 of approximately 7.4 nM [2]. This represents an approximately 67-fold increase in potency. The dissociation constant (Kd) for CHL2310 is 0.37 nM [1], a value not commonly reported for other CYP46A1 inhibitors, further underscoring its high-affinity interaction.
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | Soticlestat (TAK-935): 7.4 nM [2] |
| Quantified Difference | ~67-fold greater potency for CHL2310 |
| Conditions | Enzymatic inhibition assay (CHL2310) [1]; Published IC50 value for soticlestat [2] |
Why This Matters
Higher binding affinity is a primary predictor of a PET tracer's specific binding signal and sensitivity, enabling the detection of lower target densities or subtle changes in expression.
- [1] Rong, J., et al. Development of a Novel 18F-Labeled Radioligand for Imaging Cholesterol 24-Hydroxylase with Positron Emission Tomography. ACS Pharmacology & Translational Science 2025, 8, 3, 617-620. View Source
- [2] Koike, T., et al. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). Journal of Medicinal Chemistry 2021, 64 (15), 11267-11287. View Source
